2-[1-(benzylamino)ethyl]-4(3H)-quinazolinone
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Overview
Description
2-[1-(benzylamino)ethyl]-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties . This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
The synthesis of 2-[1-(benzylamino)ethyl]-4(3H)-quinazolinone typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. One common method includes the following steps :
Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.
Cyclization: The anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.
Formation of Quinazolinone: The benzoxazinones are then treated with ammonia solution to yield the quinazolinone derivatives.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-[1-(benzylamino)ethyl]-4(3H)-quinazolinone undergoes various chemical reactions, including :
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone oxides, while reduction can produce reduced quinazolinone derivatives.
Scientific Research Applications
2-[1-(benzylamino)ethyl]-4(3H)-quinazolinone has a wide range of scientific research applications :
Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research focuses on its potential as an anticancer agent and its role in treating inflammatory diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[1-(benzylamino)ethyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways . For instance, its antibacterial activity is attributed to its ability to bind to penicillin-binding proteins, inhibiting cell wall synthesis in bacteria. In cancer research, it is believed to interfere with cell proliferation pathways, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
2-[1-(benzylamino)ethyl]-4(3H)-quinazolinone can be compared with other quinazolinone derivatives :
2-substituted-4(3H)-quinazolinone: These compounds have similar core structures but differ in their substituents, leading to variations in biological activity.
3-substituted-4(3H)-quinazolinone: These derivatives also share the quinazolinone core but have different substituents at the 3-position, affecting their chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-[1-(benzylamino)ethyl]-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12(18-11-13-7-3-2-4-8-13)16-19-15-10-6-5-9-14(15)17(21)20-16/h2-10,12,18H,11H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOUYKUQLQYYNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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